molecular formula C13H12OS B1324115 3-(3,5-Dimethylbenzoyl)thiophene CAS No. 898771-12-5

3-(3,5-Dimethylbenzoyl)thiophene

Cat. No.: B1324115
CAS No.: 898771-12-5
M. Wt: 216.3 g/mol
InChI Key: WWDLIIRIASOXQG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Specific methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . These calculations can provide information about the molecular structures, dipole moments, thermodynamic properties, and vibration normal modes .


Chemical Reactions Analysis

Thiophene-based analogs, including this compound, are known to undergo a variety of chemical reactions . These reactions often involve the activation of C-H and C-S bonds of thiophenes and their derivatives by transition metal compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various experimental techniques and theoretical calculations . These properties include its molecular weight, melting point, boiling point, and density .

Scientific Research Applications

  • Synthesis and Antimicrobial Studies The synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives, using a related compound, thieno[2,3-b]thiophene moiety, has been reported. These compounds exhibit promising antimicrobial properties, indicating potential applications in the field of antimicrobial agents (Kheder & Mabkhot, 2012).

  • Antioxidant Activity Evaluation The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes through Buchwald-Hartwig cross-coupling has been explored. These compounds were evaluated for their antioxidant properties, indicating their potential use in therapeutic applications (Queiroz et al., 2007).

  • Nuclear Magnetic Resonance Studies Bicyclic thiophene derivatives, including 3,5-dimethyl-4-(o-fluorophenyl)-l,2-dihydrothieno[2,3-d]-pyrimidin-2-ones, have been studied using nuclear magnetic resonance. This research contributes to the understanding of the structural and electronic properties of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

  • Friedel-Crafts Acylation Studies The study of Friedel-Crafts acylation of 3-carboxymethylbenzo[b] thiophenes, including derivatives with 3,5-dimethyl groups, provides insights into regioselectivity and reaction mechanisms important for synthetic organic chemistry (Hannoun et al., 1979).

  • Dimetallations of Thiophene Derivatives Research on the preparation and reactions of 3,5-dilithiated furan and thiophene derivatives, including 3,5-dimethyl groups, opens up pathways for synthesizing trisubstituted heterocycles. These findings have implications for the development of new organic materials (Carpenter & Chadwick, 1985).

  • Development of Antidepressant Drugs The synthesis of benzo[b]thiophene derivatives with various substituents, including 3,5-dimethyl groups, has been studied for the development of new antidepressant drugs, highlighting their potential use in pharmacology (Orus et al., 2002).

Future Directions

Thiophene-based analogs, including 3-(3,5-Dimethylbenzoyl)thiophene, have potential applications in various fields, including organic electronics, solar cells, electrochromic devices, organic field-effect transistors, and organic limiting diodes . Future research may focus on developing efficient and efficacious strategies for synthesizing these compounds and tailoring their properties for specific applications .

Properties

IUPAC Name

(3,5-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLIIRIASOXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641842
Record name (3,5-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-12-5
Record name (3,5-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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